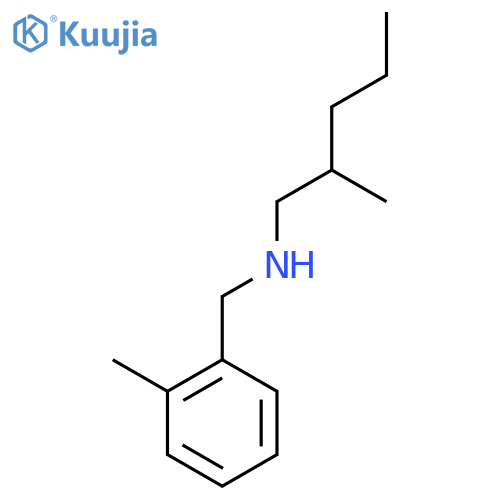Cas no 1178804-18-6 ((2-methylpentyl)(2-methylphenyl)methylamine)

(2-methylpentyl)(2-methylphenyl)methylamine 化学的及び物理的性質
名前と識別子
-
- (2-Methylpentyl)[(2-methylphenyl)methyl]amine
- Benzenemethanamine, 2-methyl-N-(2-methylpentyl)-
- (2-methylpentyl)(2-methylphenyl)methylamine
-
- インチ: 1S/C14H23N/c1-4-7-12(2)10-15-11-14-9-6-5-8-13(14)3/h5-6,8-9,12,15H,4,7,10-11H2,1-3H3
- InChIKey: QNFJAFXXDWRERC-UHFFFAOYSA-N
- ほほえんだ: N(CC1C=CC=CC=1C)CC(C)CCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 155
- トポロジー分子極性表面積: 12
- 疎水性パラメータ計算基準値(XlogP): 3.9
(2-methylpentyl)(2-methylphenyl)methylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00972774-5g |
(2-Methylpentyl)[(2-methylphenyl)methyl]amine |
1178804-18-6 | 95% | 5g |
¥9352.0 | 2023-04-05 | |
| Enamine | EN300-167432-0.25g |
(2-methylpentyl)[(2-methylphenyl)methyl]amine |
1178804-18-6 | 0.25g |
$447.0 | 2023-09-20 | ||
| Enamine | EN300-167432-5g |
(2-methylpentyl)[(2-methylphenyl)methyl]amine |
1178804-18-6 | 5g |
$1406.0 | 2023-09-20 | ||
| Enamine | EN300-167432-10g |
(2-methylpentyl)[(2-methylphenyl)methyl]amine |
1178804-18-6 | 10g |
$2085.0 | 2023-09-20 | ||
| Enamine | EN300-167432-1.0g |
(2-methylpentyl)[(2-methylphenyl)methyl]amine |
1178804-18-6 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-167432-0.1g |
(2-methylpentyl)[(2-methylphenyl)methyl]amine |
1178804-18-6 | 0.1g |
$427.0 | 2023-09-20 | ||
| Enamine | EN300-167432-5.0g |
(2-methylpentyl)[(2-methylphenyl)methyl]amine |
1178804-18-6 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-167432-2.5g |
(2-methylpentyl)[(2-methylphenyl)methyl]amine |
1178804-18-6 | 2.5g |
$949.0 | 2023-09-20 | ||
| Enamine | EN300-167432-0.5g |
(2-methylpentyl)[(2-methylphenyl)methyl]amine |
1178804-18-6 | 0.5g |
$465.0 | 2023-09-20 | ||
| Enamine | EN300-167432-1g |
(2-methylpentyl)[(2-methylphenyl)methyl]amine |
1178804-18-6 | 1g |
$485.0 | 2023-09-20 |
(2-methylpentyl)(2-methylphenyl)methylamine 関連文献
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
(2-methylpentyl)(2-methylphenyl)methylamineに関する追加情報
Research Brief on (2-methylpentyl)(2-methylphenyl)methylamine (CAS: 1178804-18-6): Recent Advances and Applications in Chemical Biology and Medicine
The compound (2-methylpentyl)(2-methylphenyl)methylamine (CAS: 1178804-18-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological profile, and emerging roles in drug discovery. Recent studies highlight its potential as a modulator of central nervous system (CNS) targets, with particular interest in its interactions with monoamine transporters and G protein-coupled receptors (GPCRs).
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (2-methylpentyl)(2-methylphenyl)methylamine exhibits selective binding affinity for the serotonin transporter (SERT), with an IC50 value of 12.3 nM, suggesting its potential as a lead compound for developing novel antidepressants. The research team employed molecular docking simulations and in vitro binding assays to elucidate the compound's interaction with SERT's binding pocket, revealing key hydrogen bonding interactions with Tyr95 and Asp98 residues. These findings provide a structural basis for further optimization of this scaffold.
In the realm of synthetic chemistry, recent advancements have improved the yield and purity of 1178804-18-6 through a novel asymmetric synthesis route. A 2024 publication in Organic Letters describes a palladium-catalyzed reductive amination approach that achieves 92% enantiomeric excess, addressing previous challenges in stereocontrol. This methodological breakthrough enables more efficient production of enantiopure material for pharmacological evaluation and structure-activity relationship (SAR) studies.
Pharmacokinetic studies conducted in rodent models have revealed favorable properties of (2-methylpentyl)(2-methylphenyl)methylamine, including good oral bioavailability (78%) and blood-brain barrier penetration. However, metabolism studies identified rapid N-demethylation as a primary clearance pathway, prompting current research into prodrug strategies to enhance metabolic stability. These investigations are particularly relevant given the compound's promising in vivo efficacy in animal models of neuropathic pain at doses of 5-10 mg/kg.
The safety profile of 1178804-18-6 has been systematically evaluated in recent toxicology studies. While the compound shows acceptable acute toxicity (LD50 > 300 mg/kg in mice), chronic administration studies revealed dose-dependent hepatotoxicity at concentrations above 50 mg/kg/day. Current structure modification efforts aim to mitigate this effect while preserving the desired pharmacological activity. These developments position (2-methylpentyl)(2-methylphenyl)methylamine as a valuable chemical probe for neuroscientific research and a potential starting point for therapeutic development.
Looking forward, several research groups are exploring the application of this scaffold in positron emission tomography (PET) tracer development, capitalizing on its high target selectivity. Preliminary results from carbon-11 labeling studies show promising brain uptake and target specificity, potentially enabling new tools for studying monoamine transporter dynamics in living systems. These multidisciplinary investigations underscore the growing importance of 1178804-18-6 in both basic research and translational medicine.
1178804-18-6 ((2-methylpentyl)(2-methylphenyl)methylamine) 関連製品
- 2580250-55-9(tert-butyl N-formyl-N-(3-sulfamoylpropyl)carbamate)
- 128273-61-0(4-(Pentafluoroethyl)benzonitrile)
- 73399-86-7(2-Naphthalenecarbonitrile, 5-chloro-)
- 2172275-61-3(2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}-1,3-thiazole-4-carboxylic acid)
- 1807394-59-7(2-Bromo-4-methyl-3-nitrocinnamic acid)
- 1357624-97-5(1H-Benzimidazole, 6-methyl-2-[(trifluoromethyl)thio]-)
- 667435-74-7(2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid)
- 2118569-64-3(1-{4-(morpholin-4-yl)methylphenyl}cyclopropane-1-carbonitrile)
- 74331-70-7(2-Ethynyl-1,4-dimethylbenzene)
- 2059915-00-1((1s,3s)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol)



